Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate
Overview
Description
Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate is an organic compound with the CAS Number: 78185-92-9. It has a molecular weight of 253.14 and its IUPAC name is ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3 . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate, are used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests .
- Method of Application : The exact method of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Application : Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which can be synthesized from Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate, are in great demand as bioisostere of leucine moiety in drug design .
- Method of Application : The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
- Results : The procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
3. Synthesis of Trifluoromethylpyridines (TFMP)
- Application : TFMP and its derivatives, which can be synthesized from Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate, are used in the agrochemical and pharmaceutical industries .
- Method of Application : The exact method of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
4. Production of 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-N-(2-(trifluoro-l,3,5-triazin
- Application : This compound is likely used in the pharmaceutical industry, although the specific application was not detailed in the source .
- Method of Application : The organic layer was reduced under vacuum at temperatures beneath 45 °C, subsequently cleaned using dichloromethane and hexanes, filtered and washed using hexanes, after which it was vacuum dried about 5–6 h at 45–50 °C .
- Results : The exact results or outcomes obtained were not detailed in the source .
3. Synthesis of Trifluoromethylpyridines (TFMP)
- Application : TFMP and its derivatives, which can be synthesized from Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate, are used in the agrochemical and pharmaceutical industries .
- Method of Application : The exact method of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
4. Production of 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-N-(2-(trifluoro-l,3,5-triazin
- Application : This compound is likely used in the pharmaceutical industry, although the specific application was not detailed in the source .
- Method of Application : The organic layer was reduced under vacuum at temperatures beneath 45 °C, subsequently cleaned using dichloromethane and hexanes, filtered and washed using hexanes, after which it was vacuum dried about 5–6 h at 45–50 °C .
- Results : The exact results or outcomes obtained were not detailed in the source .
properties
IUPAC Name |
ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6NO2/c1-2-16-5(15)3(14)4(6(8,9)10)7(11,12)13/h3-4H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOSQXOLEQZPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyrate | |
CAS RN |
78185-92-9 | |
Record name | 4,4,4,4',4',4'-Hexafluorovaline, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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